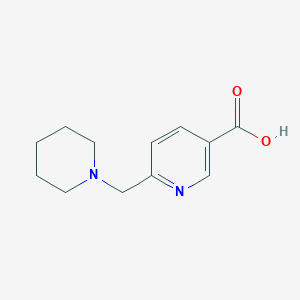
6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid
Übersicht
Beschreibung
“6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid” is a research chemical . It has an empirical formula of C11H14N2O2 and a molecular weight of 206.24 . It is also known as 6-(Piperidino)nicotinic acid .
Molecular Structure Analysis
The molecular structure of “6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid” consists of a six-membered piperidine ring attached to a pyridine ring via a methyl group . The pyridine ring carries a carboxylic acid group .Physical And Chemical Properties Analysis
“6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid” has a melting point of 209-213 °C .Wissenschaftliche Forschungsanwendungen
Aurora Kinase Inhibition
Compounds related to "6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid" have been found effective as Aurora kinase inhibitors, indicating potential applications in cancer treatment. For example, a compound structurally similar to this acid showed inhibitory effects on Aurora A, a protein involved in cell division and often overexpressed in cancer cells (ロバート ヘンリー,ジェームズ, 2006).
Preparation of Piperidine Derivatives
A study detailed the preparation of piperidine-2,6-dicarboxylic acid and its N-methyl derivative, which is structurally related to the specified compound. Such derivatives have wide applications in synthetic organic chemistry (N. E. Andersson & T. O. Soine, 1950).
Synthesis of Functionalized Pyridines
Research involving the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines used a process that includes the catalytic amount of piperidine, suggesting its utility in creating complex pyridine structures (R. Mekheimer, N. Mohamed, & K. Sadek, 1997).
Synthesis of Piperidine-2-Carboxylic Acids
Another study reported the synthesis of novel amino acid 6-(hydroxymethyl)-2-piperidinecarboxylic acid, highlighting the utility of piperidine derivatives in synthesizing novel amino acids (J. Bolós et al., 1994).
NMDA Receptor Antagonists
Compounds related to "6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid" were synthesized as NMDA receptor antagonists, potentially useful in neurodegenerative disorders and cerebral ischemia (P. Ornstein et al., 1989).
Anti-Angiogenic and DNA Cleavage Studies
A series of novel piperidine derivatives showed significant anti-angiogenic and DNA cleavage activities, indicating potential applications in cancer therapy (Vinaya Kambappa et al., 2017).
Eigenschaften
IUPAC Name |
6-(piperidin-1-ylmethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)10-4-5-11(13-8-10)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKGSCYSGWIXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)
![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)


![[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine](/img/structure/B1405849.png)
![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)



![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)
